2-S-Thiuronium ethanesulfonate

描述

2-S-Thiuronium ethanesulfonate is an organic compound with the molecular formula C3H8N2O3S2. It is a crystalline solid that is soluble in water and various organic solvents. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-S-Thiuronium ethanesulfonate involves the reaction of sodium 2-bromomethanesulfonate with thiourea. The reaction introduces a delocalized positive charge to the thiourea functionality through an alkylation reaction at the sulfur atom, enabling dynamic rotameric processes.

Industrial Production Methods

In industrial settings, the preparation of this compound can be achieved by treating ethylene dichloride with sodium sulfite in an aqueous alcoholic solution to form sodium 2-chloroethanesulfonate. This intermediate is then reacted with thiourea in the presence of a catalyst such as sodium bromide .

化学反应分析

Types of Reactions

2-S-Thiuronium ethanesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into thiol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted ethanesulfonate derivatives.

科学研究应用

Pharmaceutical Applications

1.1. Chemotherapeutic Agent

One of the most significant applications of 2-S-thiuronium ethanesulfonate is in oncology, particularly as a chemoprotective agent. It is used to mitigate the toxic side effects of certain chemotherapeutic agents, such as cyclophosphamide. The compound acts by neutralizing toxic metabolites, thereby protecting the bladder and other organs from damage during cancer treatment .

1.2. Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage in various diseases, including neurodegenerative disorders .

1.3. Drug Delivery Systems

The compound has been explored as a component in drug delivery systems due to its ability to enhance the solubility and stability of certain pharmaceuticals. Its thiol group can form complexes with metal ions, which can be advantageous in targeted drug delivery applications .

Industrial Applications

2.1. Polymer Stabilization

In industrial chemistry, this compound is utilized as an additive and stabilizer for copolymers. It enhances the thermal stability and mechanical properties of polymer materials, making it valuable in the production of high-performance plastics .

2.2. Dyeing Industry

The compound finds applications in the dyeing industry as a dyeing agent for textiles, particularly cotton. Its chemical properties allow it to bind effectively to fabric fibers, resulting in vibrant and long-lasting colors .

3.1. Chemoprotective Efficacy in Cancer Patients

A clinical study demonstrated that patients receiving cyclophosphamide treatment who were administered this compound experienced significantly reduced instances of hemorrhagic cystitis compared to those who did not receive the compound. This study highlights its effectiveness as a protective agent against chemotherapy-induced toxicity .

3.2. Antioxidant Activity Assessment

In vitro studies have shown that this compound significantly reduces oxidative stress markers in neuronal cell cultures exposed to harmful agents. The results suggest its potential role in neuroprotection and as a therapeutic agent for neurodegenerative diseases .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceutical | Chemoprotective agent | Reduces toxicity from chemotherapy |

| Antioxidant | Scavenges free radicals | |

| Drug delivery systems | Enhances solubility and stability | |

| Industrial | Polymer stabilization | Improves thermal stability |

| Dyeing industry | Provides vibrant colors |

作用机制

it is known to interact with various biochemical pathways, particularly those involving sulfur-containing compounds.

相似化合物的比较

Similar Compounds

Sodium 2-mercaptoethanesulfonate (Mesna): Used as a uroprotective agent in chemotherapy.

2-mercaptoethanesulfonic acid: Part of coenzyme M, important for methanogenic bacteria.

Uniqueness

2-S-Thiuronium ethanesulfonate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to form dynamic rotamers and its role as an impurity marker in pharmaceutical compounds highlight its distinct properties.

属性

IUPAC Name |

2-(C-aminocarbonimidoyl)sulfanylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8)/i3+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHWZZOUNJCHES-YZRHJBSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

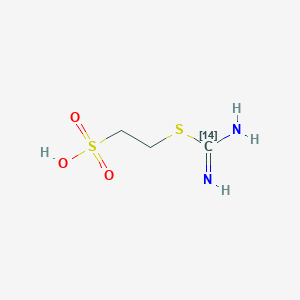

Canonical SMILES |

C(CS(=O)(=O)O)SC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS(=O)(=O)O)S[14C](=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148718 | |

| Record name | 2-S-Thiuronium ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108710-70-9 | |

| Record name | 2-S-Thiuronium ethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108710709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-S-Thiuronium ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。